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4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide Documentation Hub
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Technical Support Center: Chlorosulfonyl Functionalization
Technical Support Center: Chlorosulfonyl Functionalization
Welcome to the Technical Support Center for Chlorosulfonyl Functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for minimizing side products in this critical reaction. As Senior Application Scientists, we understand the nuances of these syntheses and have structured this guide to address the most common challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the common pitfalls and mechanistic considerations in chlorosulfonylation reactions.
Q1: What are the most common side products in the chlorosulfonylation of aromatic compounds?
The primary side products encountered during the chlorosulfonylation of aromatic compounds are:
-
Diaryl Sulfones: These are often the most significant impurity, formed when the desired aryl sulfonyl chloride product reacts with another molecule of the aromatic starting material.[1][2] This subsequent reaction is a Friedel-Crafts-type sulfonylation.[2]
-
Sulfonic Acids: The target sulfonyl chloride is highly susceptible to hydrolysis, readily converting to the corresponding sulfonic acid upon contact with water.[1][3] This is a major cause of yield loss, especially during aqueous workup procedures.[1]
-
Polysubstituted Products: As with many electrophilic aromatic substitution reactions, over-reaction can lead to the introduction of multiple chlorosulfonyl groups onto the aromatic ring.[4]
-
Chlorinated Byproducts: Under certain conditions, particularly at elevated temperatures, chlorosulfonic acid can act as a chlorinating agent, leading to halogenated side products.[5]
Q2: How does reaction stoichiometry influence the formation of side products, particularly diaryl sulfones?
Stoichiometry is a critical parameter for controlling the product distribution. To minimize the formation of diaryl sulfone, a sufficient excess of the chlorosulfonating agent (chlorosulfonic acid) is essential.[1][6] Using at least two equivalents, and often a larger excess, helps to ensure that the aromatic substrate is completely converted to the sulfonyl chloride before it has a chance to react with already-formed product.[7] Insufficient chlorosulfonic acid significantly increases the likelihood of the sulfonyl chloride acting as an electrophile and reacting with the starting material to form the undesired sulfone.[1]
Q3: What is the mechanistic role of temperature, and how can it be optimized?
Chlorosulfonylation is an electrophilic aromatic substitution (SEAr) reaction.[7][8] The electrophile, SO₂Cl⁺, is generated from an equilibrium involving multiple molecules of chlorosulfonic acid.[9][10] Temperature control is vital for minimizing side reactions:
-
High Temperatures: Elevated temperatures can promote the formation of sulfone byproducts and may also lead to decomposition or unwanted chlorination.[1][5]
-
Low Temperatures: Running the reaction at lower temperatures (e.g., 0-5 °C), especially during the addition of the substrate to the chlorosulfonic acid, helps to control the exothermic nature of the reaction and improve selectivity.[1] However, in some cases, gentle warming may be required to drive the reaction to completion after the initial addition.[1]
Q4: Are there viable alternatives to chlorosulfonic acid for preparing sulfonyl chlorides?
Yes, several alternative methods exist, which can be advantageous depending on the substrate and desired reaction conditions. One notable alternative is the Sandmeyer chlorosulfonylation . This method is particularly useful for converting (hetero)aromatic amines into sulfonyl chlorides under milder conditions than direct chlorosulfonylation.[11][12] It typically involves the formation of a diazonium salt from the aniline, which then reacts with a sulfur dioxide surrogate (like DABSO) in the presence of a copper catalyst to yield the desired sulfonyl chloride.[11][12] This approach avoids the harsh, strongly acidic conditions of chlorosulfonic acid.
Troubleshooting Guide: From Problem to Protocol
This section provides solutions to specific experimental issues in a direct, problem-and-solution format.
Issue 1: The primary impurity in my crude product is the diaryl sulfone.
Symptoms:
-
NMR or LC-MS analysis shows a significant peak corresponding to the diaryl sulfone.
-
The isolated yield of the desired sulfonyl chloride is lower than expected, even with full conversion of the starting material.
Root Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Chlorosulfonic Acid | The desired sulfonyl chloride product competes with chlorosulfonic acid to react with the starting material. A low concentration of the sulfonating agent favors this side reaction.[1] | Increase the excess of chlorosulfonic acid. A common starting point is 4-5 molar equivalents relative to the aromatic substrate.[6] |
| High Reaction Temperature | The activation energy for the subsequent Friedel-Crafts sulfonylation (forming the sulfone) is often higher. Elevated temperatures provide the energy to overcome this barrier.[1] | Maintain a low reaction temperature, especially during the addition phase. Perform the addition of the substrate to the acid at 0-5 °C. Allow the reaction to proceed at or slightly above room temperature only if necessary for completion. |
| Order of Addition | Adding the chlorosulfonic acid to the aromatic compound creates localized areas of low reagent concentration, promoting sulfone formation. | Always add the aromatic compound slowly to the stirred, cooled excess of chlorosulfonic acid. This ensures the substrate always encounters a high concentration of the sulfonating agent. |
Diagram: Competing Reaction Pathways The following diagram illustrates the desired reaction pathway versus the formation of the diaryl sulfone side product.
Caption: Competing pathways in chlorosulfonylation.
Issue 2: A significant portion of my product is the sulfonic acid.
Symptoms:
-
Low yield of isolated sulfonyl chloride after aqueous workup.[1]
-
The product is water-soluble and difficult to extract into an organic solvent.
-
Analysis of the aqueous layer confirms the presence of sulfonic acid.
Root Causes & Solutions:
Sulfonyl chlorides are highly reactive towards nucleophiles, especially water.[3] Hydrolysis is almost always the cause of sulfonic acid formation and typically occurs during the workup and purification stages.
Workflow: Hydrolysis-Minimizing Workup The following workflow is designed to minimize product loss due to hydrolysis.
Caption: Workflow for minimizing hydrolysis during workup.
Key Experimental Protocol: General Chlorosulfonylation with Hydrolysis Control
This protocol provides a generalized procedure for the chlorosulfonylation of an activated aromatic compound.
Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[13] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. All glassware must be scrupulously dried.
Materials:
-
Aromatic Substrate (1.0 equiv)
-
Chlorosulfonic Acid (ClSO₃H, 5.0 equiv)
-
Cracked Ice
-
Deionized Water (cold)
-
Anhydrous non-polar solvent for recrystallization (e.g., hexanes, chloroform)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a drying tube.
-
Charge the flask with chlorosulfonic acid (5.0 equiv) and cool it to 0-5 °C using an ice-water bath.
-
Dissolve the aromatic substrate (1.0 equiv) in a minimal amount of a dry, inert solvent (like dichloromethane) if it is a solid, or use it neat if it is a liquid.
-
Add the substrate solution dropwise from the dropping funnel to the stirred, cold chlorosulfonic acid over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1-4 hours, monitoring the reaction by TLC (quenching a small aliquot in ice/water and extracting with ethyl acetate).
-
Prepare a large beaker containing a vigorously stirred mixture of cracked ice and water.
-
Crucial Step: Carefully and slowly pour the reaction mixture onto the ice. The sulfonyl chloride should precipitate as a solid or separate as an oil.[1]
-
Isolate the product as quickly as possible to minimize contact with water. If it is a solid, collect it by vacuum filtration. If it is an oil, separate the layers in a separatory funnel.[1]
-
Wash the crude product with a small amount of cold water to remove residual acid, then dry it thoroughly under a high vacuum.
-
Purify the product by recrystallization from a dry, non-polar solvent or by vacuum distillation.[1]
Issue 3: I am observing significant polysubstitution.
Symptoms:
-
Multiple products are observed on TLC or LC-MS with masses corresponding to di- or tri-substituted species.
-
Yield of the desired mono-substituted product is low.
Root Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can provide the necessary energy to overcome the deactivating effect of the first sulfonyl chloride group, leading to a second substitution. | Use the mildest conditions possible. Start with a low temperature (0 °C) and shorter reaction times. Only increase temperature or time if monitoring shows incomplete conversion of the starting material. |
| Highly Activating Substrate | Substrates with strong electron-donating groups (e.g., phenols, ethers) are highly susceptible to polysubstitution. | Reduce the molar equivalents of chlorosulfonic acid (e.g., to 2-3 equivalents). Consider using a less reactive sulfonating agent or protecting the activating group if possible. |
| Solvent Effects | Using an inert solvent like chloroform or dichloromethane can help to moderate the reactivity of the system compared to using neat chlorosulfonic acid.[6] | Perform the reaction in a suitable inert solvent to better control the reaction rate and temperature. |
References
-
Mechanism of chlorosulfonation of benzene. (2015). Chemistry Stack Exchange. [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (n.d.). PMC. [Link]
-
Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. (n.d.). GlobalSpec. [Link]
-
Is there any alternative for Chlorosulfonic acid to be used for the sulfonation of Poly (Phenylene oxide)? (2019). ResearchGate. [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2021). ACS Publications. [Link]
-
Chlorosulfonic Acid - A Versatile Reagent. (n.d.). Royal Society of Chemistry. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI. [Link]
-
Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. (n.d.). GlobalSpec. [Link]
-
Chlorosulphonation of benzene. (2020). YouTube. [Link]
-
Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. (n.d.). Journal of the American Chemical Society. [Link]
-
Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. (n.d.). GlobalSpec. [Link]
-
Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. (2004). SciSpace. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. globalspec.com [globalspec.com]
- 6. globalspec.com [globalspec.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. globalspec.com [globalspec.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Reference Data & Comparative Studies
Mass spectrometry fragmentationpattern ofsubstituted benzenedisulfonamides
Mass spectrometry fragmentationpattern ofsubstituted benzenedisulfonamides
Executive Summary & Technical Scope
Substituted benzenedisulfonamides (e.g., 1,3-benzenedisulfonamide derivatives) are critical pharmacophores, widely utilized as Carbonic Anhydrase Inhibitors (CAIs), diuretics, and antiepileptics. Their analysis is complicated by the presence of multiple isomeric forms (ortho-, meta-, para-) and high polarity.
This guide compares the two dominant mass spectrometric approaches for characterizing these compounds: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Impact Mass Spectrometry (EI-MS) .
Key Technical Insight: While ESI is the industry standard for biological matrices due to sensitivity and lack of derivatization, EI-MS remains superior for structural fingerprinting of regioisomers due to distinct "Ortho Effects" that are less pronounced in soft ionization.
Mechanistic Comparison: ESI-MS/MS vs. EI-MS[1]
The choice between ESI and EI dictates the fragmentation topology.[1] The following table contrasts the physical behavior of benzenedisulfonamides under these regimes.
Table 1: Ionization & Fragmentation Characteristics
| Feature | ESI-MS/MS (Soft Ionization) | EI-MS (Hard Ionization) |
| Primary Ion Species | Protonated | Radical Cation |
| Internal Energy | Low (requires Collision Induced Dissociation - CID) | High (70 eV standard) |
| Sample Prep | Direct injection or LC-coupling (compatible with polar groups) | Requires Derivatization (e.g., TMS) to increase volatility |
| Dominant Mechanism | Charge-remote fragmentation; Proton transfers | Homolytic bond cleavage; Radical-induced rearrangements |
| Isomer Specificity | Moderate (requires optimized Collision Energy) | High (distinct ortho-elimination pathways) |
| Key Loss | Neutral |
Deep Dive: Fragmentation Pathways & The "Ortho Effect"
Understanding the specific rearrangement mechanisms is vital for distinguishing isomers.
The Extrusion Rearrangement (ESI & EI)
A hallmark of sulfonamide fragmentation is the loss of
-
Mechanism: The sulfonamide nitrogen attacks the ipso-carbon of the benzene ring, expelling
and forming an aniline-like substructure. -
Diagnostic Value: This pathway is highly sensitive to the electronic nature of substituents (R-groups) on the benzene ring.
The Ortho Effect (Isomer Differentiation)
In ortho-substituted benzenedisulfonamides (or 1,2-isomers), the proximity of the two sulfonyl groups facilitates unique interaction.
-
Pathway: Interaction between the oxygen of one sulfonyl group and the hydrogen of the adjacent sulfonamide amine.
-
Result: Enhanced elimination of water (
) or small neutrals compared to meta or para isomers. -
Application: In EI-MS, ortho isomers often show a suppressed molecular ion and intense fragment ions due to this rapid instability.
Visualization of Fragmentation Dynamics[4][5]
The following diagram illustrates the competing pathways for a generic substituted benzenedisulfonamide during CID (Collision Induced Dissociation).
Caption: Figure 1. Competitive fragmentation pathways in benzenedisulfonamides. The 'Ortho-Specific' pathway is diagnostic for 1,2-substitution patterns.
Experimental Protocols
To ensure reproducibility, follow these self-validating workflows.
Protocol A: ESI-MS/MS (LC-Coupled)
Best for: Pharmacokinetic studies, biological matrices, polar metabolites.
-
Sample Preparation:
-
Dissolve compound in Methanol:Water (50:50) + 0.1% Formic Acid.
-
Final concentration: 1 µg/mL.
-
-
Instrument Parameters (Standardized):
-
MS/MS Acquisition:
-
Select Precursor Ion (
). -
Apply Collision Energy (CE) Ramp: 10 -> 50 eV.
-
Validation Check: Ensure the
fragment appears at >20 eV. If absent, check for source contamination or incorrect precursor selection.
-
Protocol B: EI-MS (GC-Coupled)
Best for: Regioisomer identification, impurity profiling.
-
Derivatization (Crucial Step):
-
Why: Benzenedisulfonamides are non-volatile and will degrade thermally before ionizing in GC.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Procedure: Mix 1 mg sample with 100 µL derivatizing agent. Heat at 60°C for 30 mins.
-
-
GC-MS Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Ion Source: Electron Impact (70 eV).
-
Scan Range: 50 - 600
.
-
-
Data Interpretation:
-
Look for the Molecular Ion of the TMS-derivative (
). -
Validation Check: The
peak (loss of methyl from TMS) must be present to confirm successful derivatization.
-
Analytical Decision Matrix
Use this workflow to select the correct method for your specific research question.
Caption: Figure 2. Decision matrix for selecting ionization techniques based on analytical requirements.
References
-
Klagkou, K., et al. (2003).[3][7] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link
-
Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link
-
NIST Mass Spectrometry Data Center. (2023). "Ortho" and "Para" Effects in EI Mass Spectra.[9] National Institute of Standards and Technology. Link
-
Bann, J., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Periodica Polytechnica Chemical Engineering. Link
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Safety & Regulatory Compliance
Personal protective equipment for handling 4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide
Personal protective equipment for handling 4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide
Executive Summary: Operational Safety Profile
4-chloro-1-N,1-N-dimethylbenzene-1,3-disulfonamide is a specialized pharmacophore intermediate, often utilized in the synthesis of thiazide-like diuretics and carbonic anhydrase inhibitors. Its structure—comprising a lipophilic chlorobenzene core and two sulfonamide moieties (one dimethyl-substituted)—presents a dual hazard profile: chemical irritation (skin/eye/respiratory) and immunological sensitization (sulfonamide allergy potential).
This guide moves beyond generic safety advice, providing a validated operational framework for researchers handling this compound in drug discovery workflows.
Part 1: Critical Hazard Analysis & PPE Strategy
The Mechanistic Basis for PPE Selection
Effective safety is not about compliance; it is about understanding the interaction between the chemical and the biological barrier.
-
The Sulfonamide Moiety (
): Sulfonamides are notorious haptens. Upon skin contact, they can bind to dermal proteins to form immunogenic complexes, leading to delayed hypersensitivity (Type IV). Implication: Skin protection must prevent any contact; "minimizing" contact is insufficient. -
The Chlorobenzene Core: This increases lipophilicity, facilitating transdermal absorption. It also contributes to the compound's irritant properties (H315, H319). Implication: Glove material must resist permeation by the carrier solvent, which often drives the solute through the glove.
-
Physical State (Fine Powder): As a solid intermediate, electrostatic charging can cause particle dispersion. Implication: Respiratory protection is critical during weighing and transfer.
Table 1: Task-Specific PPE Matrix
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing & Transfer (Solid State) | N95 or P100 respirator (if outside hood).Preferably: Work inside Class II Fume Hood. | Double Nitrile (0.11 mm min).Outer glove: Disposable. | Safety Goggles (tight-fitting) to prevent dust entry. | Lab coat (buttoned), long sleeves, closed-toe shoes. |
| Solubilization (in DMSO/DMF) | Fume Hood Mandatory. Vapors of solvents carry the API. | Butyl Rubber or Viton (if handling large volumes).Standard Nitrile degrades rapidly in DMF. | Face Shield + Safety Goggles (splash risk). | Chemical-resistant apron over lab coat. |
| Reaction Monitoring (TLC/HPLC) | Fume Hood sash at proper height. | Single Nitrile (change immediately upon splash). | Safety Glasses with side shields. | Standard Lab Coat. |
| Spill Cleanup (Solid/Liquid) | Half-face respirator with organic vapor/acid gas + P100 cartridge. | Heavy-duty Nitrile or Silver Shield® laminate. | Safety Goggles. | Tyvek® suit recommended for large spills. |
Part 2: Operational Protocols
Protocol A: Safe Weighing & Transfer (The "Static-Free" Method)
Goal: Prevent aerosolization of the sensitizing powder.
-
Engineering Control: Activate the ionizing bar (if available) in the balance enclosure to neutralize static charge on the spatula and weighing boat.
-
Barrier Setup: Place a plastic-backed absorbent mat (absorbent side up) inside the hood.
-
Transfer:
-
Open the container only inside the hood.
-
Use a disposable antistatic weighing boat.
-
Self-Validation Step: After closing the container, wipe the exterior with a damp Kimwipe (methanol-moistened) to remove invisible dust residues before removing it from the hood. Dispose of the wipe as hazardous waste.[1]
-
Protocol B: Solubilization & Solvent Handling
Goal: Prevent "Carrier Effect" absorption. Context: This compound is often dissolved in polar aprotic solvents (DMSO, DMF, DMAc). These solvents readily permeate skin and carry the toxicant into the bloodstream.
-
Glove Selection Logic:
-
If using Methanol/Ethanol : Nitrile gloves provide >30 mins breakthrough time.
-
If using DMF/DMSO : Nitrile fails in <5 mins. Use Double Gloving (Laminate inner / Nitrile outer) or specific Butyl gloves.
-
-
Dissolution: Add solvent to the solid slowly to avoid displacing air rapidly, which puffs dust out of the vessel.
Protocol C: Emergency Decontamination
Immediate Action Plan for Exposure.
-
Skin Contact:
-
Do NOT use ethanol to wash skin. Ethanol increases vasodilation and solubility, potentially accelerating absorption.
-
Wash: Use copious amounts of soap and cool water for 15 minutes.
-
-
Eye Contact: Flush for 15 minutes. Hold eyelids open.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.
Part 3: Visualization & Logic
Figure 1: PPE Selection Logic Flow
This decision tree helps researchers select the correct protection based on the state of the matter and the solvent system used.
Caption: Decision matrix for selecting Personal Protective Equipment based on physical state and solvent carrier risks.
Figure 2: Waste Disposal Workflow
Proper disposal prevents environmental contamination and downstream hazards.
Caption: Segregation and disposal pathway ensuring compliance with halogenated waste protocols.
Part 4: Disposal & Environmental Stewardship
Disposal Classification: This compound contains both Chlorine and Sulfur. It must never be mixed with non-halogenated solvents or acid waste streams.
-
Liquid Waste: Collect in containers labeled "Halogenated Organic Solvents" . The presence of the sulfonamide group requires high-temperature incineration to prevent the formation of toxic byproducts.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in polyethylene bags (minimum 2 mil thickness) and labeled as "Toxic Solid Waste - Sulfonamide Derivative" .
-
Clean-in-Place (CIP): Glassware should be rinsed with Acetone or Methanol inside the hood before being removed for general washing. Collect these rinses as halogenated waste.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8137, Chloraminophenamide (Analogous Structure Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]
Sources
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
